EGFR Docking Score Comparison
In a direct in silico comparison against the EGFR kinase domain (PDB: 1M17), Isodihydrofutoquinol B achieved a docking score of −6.924 kcal/mol, which is 0.196 kcal/mol more favorable than Burchellin (−6.728 kcal/mol) and 0.415 kcal/mol more favorable than Kadsurin B (−6.509 kcal/mol) [1]. While Clarkinol A exhibited the highest affinity (−7.304 kcal/mol) among the tested neolignans, Isodihydrofutoquinol B's score remains substantially closer to the standard drug erlotinib (−8.642 kcal/mol) than several of its in-class counterparts.
| Evidence Dimension | Molecular docking score (kcal/mol) against EGFR |
|---|---|
| Target Compound Data | -6.924 kcal/mol |
| Comparator Or Baseline | Burchellin: -6.728 kcal/mol; Kadsurin B: -6.509 kcal/mol; Clarkinol A: -7.304 kcal/mol; Erlotinib: -8.642 kcal/mol |
| Quantified Difference | 0.196 kcal/mol better than Burchellin; 0.415 kcal/mol better than Kadsurin B; 0.38 kcal/mol weaker than Clarkinol A |
| Conditions | In silico molecular docking using EGFR crystal structure (PDB: 1M17); Glide SP scoring function |
Why This Matters
This quantifiable binding affinity ranking guides researchers in selecting the most promising EGFR-targeting neolignan for downstream experimental validation, prioritizing compounds with higher predicted affinity.
- [1] Ogunleye, A. J., et al. (2024). Discovery of potential epidermal growth factor receptor inhibitors from black pepper for the treatment of lung cancer: an in-silico approach. In Silico Pharmacology, 12(1), 28. Table 2. View Source
